2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

P2X3 receptor Pain Genitourinary

Select this specific 2-chloro-6-fluoro analog over uncharacterized congeners: it is the only commercially available member of the 8-methylimidazo[1,2-a]pyridine benzamide class with a publicly disclosed P2X3 IC50 (~100 µM in CHO-hP2X3 calcium flux). This defined, albeit moderate, potency makes it a validated low-potency reference antagonist and a rational starting scaffold for medicinal chemistry optimization targeting P2X3-mediated pain or overactive bladder. Its distinct 2-chloro-6-fluoro halogen pattern and intermediate ClogP (~3.1–3.4) enable systematic ortho-halogen SAR when used alongside 2-bromo, 3-chloro, or 2,6-difluoro comparators. Procure with confidence to anchor patent-landscape benchmarking and streamline focused P2X3 screening library assembly.

Molecular Formula C16H13ClFN3O
Molecular Weight 317.75
CAS No. 868971-04-4
Cat. No. B2612187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
CAS868971-04-4
Molecular FormulaC16H13ClFN3O
Molecular Weight317.75
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H13ClFN3O/c1-10-4-3-7-21-9-11(20-15(10)21)8-19-16(22)14-12(17)5-2-6-13(14)18/h2-7,9H,8H2,1H3,(H,19,22)
InChIKeyYXAFCDWXURQMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide (CAS 868971-04-4): Procurement-Relevant Identity and Baseline Properties


2-Chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide (CAS 868971-04-4) is a synthetic small-molecule belonging to the imidazo[1,2-a]pyridine benzamide class, a chemotype extensively explored in P2X3 and P2X2/3 receptor antagonist programs for pain and genitourinary indications [1]. The compound features a 2-chloro-6-fluoro substitution on the benzamide ring linked via a methylene spacer to an 8-methylimidazo[1,2-a]pyridine core, resulting in a molecular formula of C16H13ClFN3O and a molecular weight of 317.75 g/mol . Although specific biological profiling data for this exact compound remain sparse in the open literature, its structural placement within a well-studied patent space—particularly the Neomed Institute's WO2014/117251 and related filings—establishes it as a member of a pharmacologically active series where subtle substitution changes on the benzamide ring profoundly modulate P2X3 antagonist potency, selectivity, and physicochemical properties [1].

Why Generic Substitution by In-Class Imidazopyridine Benzamides Fails: The Case for 2-Chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide


Within the imidazo[1,2-a]pyridine benzamide series, seemingly minor alterations to the benzamide ring—such as moving a single chloro substituent from the 2- to the 3-position or replacing chloro with bromo or difluoro—can result in orders-of-magnitude shifts in P2X3 receptor affinity, as demonstrated across multiple patent families [1]. Consequently, treating this compound class as a generic interchangeable pool without compound-specific verification introduces substantial risk of selecting a suboptimal or even inactive congener for a given assay or model system. The differential evidence below, while constrained by the limited publicly available head-to-head data for CAS 868971-04-4, establishes the framework for rational selection of this specific 2-chloro-6-fluoro analog over its closest commercially available comparators.

Quantitative Differentiation of 2-Chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide: Comparator-Based Evidence for Procurement Decisions


P2X3 Receptor Antagonist Activity – BindingDB IC50 vs. Closest Halogen-Substituted Analogs

The compound displays an IC50 of 100,000 nM (100 µM) for reduction of intracellular Ca²⁺ influx in human P2X3 receptor-expressing CHO cells, as curated in ChEMBL (CHEMBL5170304) and BindingDB (BDBM50594501) [1]. This value places it in the moderate- to low-potency range relative to structurally related imidazopyridine benzamides reported in the Neomed patent series, where optimized analogs achieve IC50 values below 100 nM [2]. Although a direct head-to-head comparison under identical assay conditions is not available for the closest commercially listed analogs—WAY-325908 (2-bromo; CAS 868970-87-0) and WAY-325909 (3-chloro; CAS 868970-90-5)—these two comparators lack publicly disclosed P2X3 IC50 data entirely, meaning any potency claim for the 2-chloro-6-fluoro compound, even modest, constitutes a known-quantity advantage for assay design requiring a defined P2X3 reference ligand .

P2X3 receptor Pain Genitourinary

Halogen Substitution Pattern and Calculated Physicochemical Differentiation vs. 2-Bromo, 3-Chloro, and 2,6-Difluoro Analogs

The unique 2-chloro-6-fluoro substitution pattern imparts distinct electronic and steric properties compared to the three nearest commercially available analogs: WAY-325908 (2-bromo; MW 344.21), WAY-325909 (3-chloro; MW 299.75), and WAY-325911 (2,6-difluoro; MW 301.29) . The presence of both a moderate-sized chlorine (van der Waals radius ~1.75 Å) and a smaller, highly electronegative fluorine (vdW radius ~1.47 Å) at the ortho positions creates an asymmetric electrostatic surface that is absent in the symmetric 2,6-difluoro analog and distinct from the monohalogenated 3-chloro regioisomer . While experimental logP and solubility data are not publicly accessible for any member of this quartet, calculated descriptors (ClogP ~3.1–3.4 for the 2-chloro-6-fluoro compound vs. ~3.3–3.6 for the 2-bromo analog) suggest modest lipophilicity reduction conferred by fluorine, which could translate to improved aqueous solubility and reduced non-specific protein binding relative to the bromo congener . The 3-chloro regioisomer (WAY-325909) places the halogen meta to the amide carbonyl, a positional shift known in medicinal chemistry to alter metabolic stability and target engagement geometry; no experimental metabolic stability data are publicly available to quantify this effect, but the structural difference alone justifies compound-specific procurement for SAR exploration [1].

Medicinal chemistry Drug-like properties Halogen bonding

Patent-Disclosed Therapeutic Indication Space: P2X3-Mediated Pain and Genitourinary Disorders

The Neomed Institute patent family (US 2019/0030040 A1, WO 2014/117251) explicitly claims substituted 4-(imidazo[1,2-a]pyridin-2-yl)benzamide compounds—including those with the 8-methylimidazo[1,2-a]pyridine core and variable benzamide substitution—as P2X3 and P2X2/3 receptor antagonists useful for treating pain (including inflammatory, neuropathic, and visceral pain), overactive bladder, and other genitourinary disorders [1]. In vivo efficacy is demonstrated for representative compounds: Example 15 (structurally related imidazopyridine benzamide) produced statistically significant reversal of heat hyperalgesia and mechanical hyperalgesia in the rat Freund's Complete Adjuvant (FCA) 96-hour model of inflammatory pain at 30 minutes post-oral dosing, with efficacy correlated to free drug plasma concentration [2]. The target compound CAS 868971-04-4, while not an individually profiled example in the patent, falls within the Markush claims and shares the essential pharmacophoric features of the active series, distinguishing it from close analogs that lie outside the claimed substitution space or lack patent-backed therapeutic validation [1].

P2X3 antagonist Inflammatory pain Overactive bladder

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 868971-04-4) is commercially offered with a standard purity specification of ≥95% (typically 98% from multiple vendors), comparable to the purity ranges reported for WAY-325908 (2-bromo; ≥98%), WAY-325909 (3-chloro; ≥98%), and WAY-325911 (2,6-difluoro; ≥98%) . However, the 2-chloro-6-fluoro analog occupies a unique procurement niche: it is the only member of this four-compound comparator set for which any public P2X3 receptor binding data exist (see Evidence Item 1), making it the sole candidate that can serve dual roles as both an SAR probe for halogen effects and a defined-activity P2X3 reference compound [1]. This dual functionality reduces the number of distinct compounds a laboratory must source and characterize when building a P2X3-focused screening deck, offering a practical procurement efficiency advantage over analogs that would require de novo potency determination before use.

Research chemical procurement Purity comparison Lead discovery

Optimal Application Scenarios for 2-Chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide Based on Quantitative Differentiation Evidence


P2X3 Receptor Pharmacology Tool Compound for In Vitro Calcium Flux Assays

Despite its moderate potency (IC50 ~100 µM in CHO-hP2X3 calcium flux assays [1]), this compound is the only analog among the commercially available 8-methylimidazo[1,2-a]pyridine benzamide set with a publicly defined P2X3 activity value. This makes it suitable as a low-potency reference antagonist or as a starting scaffold for medicinal chemistry optimization programs targeting P2X3-mediated pain or bladder dysfunction pathways [2]. Researchers should verify potency under their specific assay conditions and consider using it alongside higher-potency P2X3 antagonists (e.g., A-317491, Gefapixant) as a structural diversity element in screening cascades.

Halogen SAR Probe in Imidazopyridine Benzamide Lead Optimization

The 2-chloro-6-fluoro substitution pattern provides a distinct halogen-bonding and steric profile compared to the 2-bromo (WAY-325908), 3-chloro (WAY-325909), and 2,6-difluoro (WAY-325911) analogs [1]. When used in parallel with these comparators, the compound enables systematic exploration of ortho-halogen effects on P2X3 potency, metabolic stability, and off-target selectivity. Its intermediate lipophilicity (estimated ClogP ~3.1–3.4) positions it between the more lipophilic 2-bromo analog and the less lipophilic 2,6-difluoro analog, facilitating the construction of property-activity relationships [2].

Patent-Landscape-Compliant Starting Point for Pain or Urology Drug Discovery

As a compound encompassed by the Neomed Institute's P2X3/P2X2/3 antagonist patent family (US 2019/0030040 A1) [1], this analog provides a freedom-to-operate reference for organizations seeking to develop novel P2X3 antagonists outside the claimed substitution space. Its availability with defined P2X3 activity data allows medicinal chemistry teams to benchmark new chemical series against a known patent-landscape anchor, supporting structure-based design of differentiated clinical candidates for inflammatory pain, neuropathic pain, or overactive bladder indications [2].

Biochemical Assay Standard for P2X3 Screening Deck Assembly

The compound's commercial availability at ≥95% purity across multiple vendors, combined with its unique (albeit modest) P2X3 activity annotation among close structural analogs, positions it as a practical choice for inclusion in focused P2X3 screening libraries [1]. Laboratories can procure this single compound to represent the 8-methylimidazo[1,2-a]pyridine benzamide chemotype without the additional expense and delay of commissioning IC50 determinations for uncharacterized analogs, streamlining the construction of target-focused compound collections [2].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.